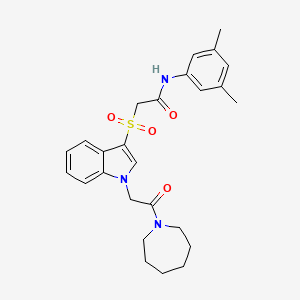

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3,5-dimethylphenyl)acetamide

Description

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3,5-dimethylphenyl)acetamide (hereafter referred to as Compound A) is a structurally complex molecule featuring:

- An indole core substituted at the 3-position with a sulfonyl group.

- A azepane-containing oxoethyl side chain at the indole’s 1-position.

- An N-(3,5-dimethylphenyl)acetamide moiety.

Its molecular formula is C26H31N3O4S (molecular weight ~481.6 g/mol), as inferred from closely related analogs (e.g., CAS 878058-83-4 in ).

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4S/c1-19-13-20(2)15-21(14-19)27-25(30)18-34(32,33)24-16-29(23-10-6-5-9-22(23)24)17-26(31)28-11-7-3-4-8-12-28/h5-6,9-10,13-16H,3-4,7-8,11-12,17-18H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKHIPFQTIZOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound features an indole moiety, which is known for its diverse biological properties, and a sulfonamide group that may enhance its therapeutic efficacy.

The molecular formula of the compound is with a molecular weight of approximately 576.71 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including an azepane ring and a sulfonamide group.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within biological systems. The indole moiety may play a crucial role in enzyme and receptor interactions, potentially modulating various signaling pathways. Studies suggest that compounds with similar structures can act as inhibitors of tyrosine kinase receptors, which are pivotal in cancer progression and treatment.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of similar compounds against various cancer cell lines. For instance, compounds bearing indole moieties have shown significant activity against colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) cell lines. The in vitro cytotoxicity was assessed using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | TBD |

| Similar Indole Derivative | HepG2 | 15 |

| Similar Indole Derivative | MDA-MB-231 | 20 |

Note: TBD indicates that specific data for the compound was not available but is expected to follow similar trends as other derivatives.

Selectivity and Safety

The selectivity index (SI), calculated by comparing the cytotoxicity against cancer cells versus normal cells, suggests that these compounds may exhibit lower toxicity towards normal cells while maintaining efficacy against cancerous cells. This selectivity is crucial for developing safe therapeutic agents.

Case Studies

A study published in 2023 explored a series of thiazolylhydrazonothiazoles with indole structures similar to our compound. The results indicated promising anticancer activity with minimal toxicity to normal cells, reinforcing the potential of indole-based compounds in cancer therapy .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic routes. The sulfonamide group is particularly valuable for creating derivatives that can be tailored for specific chemical properties.

Biology

Biologically, the compound has been investigated for its potential as a biochemical tool . It may modulate specific biological pathways or act as a probe in cellular assays. Research indicates that it can interact with various molecular targets, influencing enzyme activity and receptor signaling pathways.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic applications . It may target enzymes or receptors involved in disease pathways, potentially leading to novel treatments for conditions such as cancer or metabolic disorders. Its ability to inhibit specific enzymes by binding to their active sites is of particular interest.

Research findings highlight the biological activity of this compound:

- Inhibition of Enzymatic Activity : Studies have shown that it can effectively inhibit enzymes involved in critical metabolic processes.

- Impact on Cellular Signaling : The compound's interaction with receptors suggests potential applications in treating diseases that involve dysregulated signaling pathways.

Case Study 1: Enzyme Inhibition

A study demonstrated that 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3,5-dimethylphenyl)acetamide effectively inhibited a specific enzyme linked to cancer progression. The results indicated a significant reduction in cell proliferation in vitro.

Case Study 2: Receptor Modulation

Another investigation focused on the compound's ability to modulate receptor activity in neuronal cells. The findings suggested that it could enhance signaling through specific pathways associated with neuroprotection.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with Compound A but differ in substituents or core frameworks:

Table 1: Structural and Functional Comparison

Key Observations :

Azepane vs. Heterocyclic Replacements : The azepane-oxoethyl chain in Compound A is unique among indole-sulfonyl acetamides. Analogs like 41 () or oxadiazole derivatives () use bulkier or more rigid groups (e.g., CF3, oxadiazole), which may alter target selectivity or metabolic stability.

Sulfonyl vs.

Substituted Phenyl Groups : The 3,5-dimethylphenyl acetamide in Compound A contrasts with simpler phenyl () or agrochemical-oriented substituents (), suggesting tailored hydrophobic interactions.

Pharmacological and Biochemical Insights

- Enzyme Inhibition : Oxadiazole-thioether analogs () show enzyme inhibitory activity (e.g., acetylcholinesterase), but Compound A ’s azepane and sulfonyl groups may target different enzymes (e.g., proteases or kinases) .

- Metabolic Stability : The azepane ring in Compound A could enhance metabolic stability compared to compounds with smaller heterocycles (e.g., tetrahydrofuran in ) due to reduced oxidative metabolism .

Q & A

Q. How can researchers optimize the synthetic yield and purity of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3,5-dimethylphenyl)acetamide?

- Methodological Answer : Optimization requires systematic adjustment of reaction parameters:

- Temperature : Elevated temperatures (80–100°C) may accelerate sulfonylation but risk side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes byproducts .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation improves efficiency.

- Analytical Validation : Employ HPLC (≥95% purity threshold) and LC-MS to monitor intermediates. Statistical Design of Experiments (DoE) reduces trial runs by identifying critical factors (e.g., solvent ratio, stoichiometry) .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer : A multi-technique approach is required:

- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6) to resolve indole sulfonyl, azepane carbonyl, and dimethylphenyl signals. DEPT-135 and HSQC clarify quaternary carbons and CH/CH2/CH3 groups .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 467.58 (calc. 467.5805) .

- X-ray Crystallography : Single-crystal diffraction resolves stereoelectronic effects of the sulfonyl-acetamide linkage (if crystals are obtainable).

Q. How should researchers design in vitro assays to assess its biological activity?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Use fluorogenic substrates (e.g., protease or kinase assays) with IC50 determination via dose-response curves (4-parameter logistic model).

- Receptor Binding : Radioligand displacement assays (e.g., [3H]-labeled competitors) to calculate Ki values .

- Cytotoxicity : MTT/WST-1 assays in cancer cell lines (e.g., HeLa, MCF-7) with EC50 evaluation. Include positive controls (e.g., doxorubicin) and vehicle blanks .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies of analogs?

- Methodological Answer :

- Functional Group Variation : Synthesize derivatives with modified azepane (e.g., piperidine) or sulfonyl substituents. Compare bioactivity using paired t-tests .

- Computational SAR : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO, dipole moments). Molecular docking (AutoDock Vina) predicts binding poses to targets like COX-2 or EGFR .

- Data Integration : Combine IC50 values with ClogP and topological polar surface area (TPSA) to model QSAR equations .

Q. How can conflicting bioactivity data between similar compounds be resolved?

- Methodological Answer : Contradictions may arise from:

- Assay Conditions : Standardize buffer pH, serum concentration, and incubation time. Validate via inter-laboratory reproducibility tests .

- Compound Stability : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation products may explain false positives .

- Orthogonal Assays : Confirm hits using SPR (binding kinetics) or thermal shift assays (protein thermal stability) .

Q. What computational methods are suitable for predicting its metabolic stability?

- Methodological Answer :

- In Silico Metabolism : Use GLORY or MetaSite to predict cytochrome P450 oxidation sites (e.g., indole or azepane moieties).

- Molecular Dynamics (MD) : Simulate liver microsomal environments (CHARMM force field) to estimate half-life .

- Experimental Validation : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .

Q. How can researchers address low solubility in pharmacological studies?

- Methodological Answer :

- Formulation Screening : Test co-solvents (PEG-400, Cremophor EL), cyclodextrin complexes, or nanoemulsions. Measure solubility via shake-flask method .

- Solid Dispersion : Spray-dry with PVP-VA64 to enhance dissolution rate (use DSC/XRD to confirm amorphous state) .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.